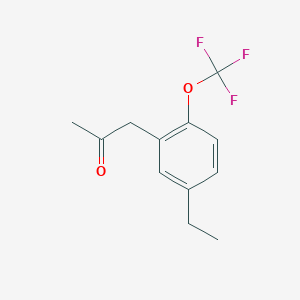
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2 and a molar mass of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes to enhance efficiency .
Analyse Chemischer Reaktionen
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological pathways and interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in electron transfer processes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: This compound also contains a trifluoromethyl group but differs in its sulfonyl functionality.
1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one: Similar in structure but with a methoxy group instead of an ethyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Biologische Aktivität
1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1804185-21-4, is an organic compound with the molecular formula C12H13F3O. This compound is characterized by a ketone functional group attached to a phenyl ring that is substituted with an ethyl group and a trifluoromethoxy group. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The trifluoromethoxy group enhances the lipophilicity of the compound, which can significantly affect its interaction with biological membranes and proteins. This property is crucial for evaluating its pharmacokinetics and pharmacodynamics in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H13F3O |
| Molecular Weight | 230.23 g/mol |
| Purity | ≥ 98% |
Research indicates that the trifluoromethoxy substituent may enhance binding affinity to various biological targets due to increased hydrophobic interactions. This characteristic allows the compound to penetrate cell membranes more effectively, which is essential for its potential therapeutic applications.
Biological Activity
This compound has been studied for its activity against several biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown significant inhibition of 5-hydroxytryptamine (5-HT) uptake, indicating potential use in treating mood disorders .
- Anticancer Potential : The compound's structural similarities to other known anticancer agents suggest it may possess cytotoxic properties against cancer cell lines. In vitro studies have indicated that related compounds can induce apoptosis in tumor cells .
- Binding Affinity Studies : Fragment-based screening has been employed to evaluate the binding affinity of this compound against specific protein targets, yielding promising results that warrant further investigation .
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Study on Trifluoromethyl Compounds : A review of FDA-approved drugs containing trifluoromethyl groups indicated that such modifications can significantly enhance drug potency and selectivity . For example, compounds with similar substitutions have been shown to improve interactions with serotonin receptors.
- Antitumor Activity : In xenograft mouse models, related compounds demonstrated metabolic stability and significant anti-tumor activity, suggesting a potential pathway for therapeutic development .
Eigenschaften
Molekularformel |
C12H13F3O2 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
1-[5-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
SHXOGALTUOSUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















